3-[[(4-Chlorophenyl)sulfonyl](ethyl)amino]thiophene-2-carboxylic acid
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Overview
Description
3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and an amino group linked to a 4-chlorophenylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction followed by oxidation.
Attachment of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Sulfonylation: The final step involves the sulfonylation of the amino group with 4-chlorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiophene derivatives.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylphenyl)sulfonylamino]thiophene-2-carboxylic acid
- 3-[(4-Bromophenyl)sulfonylamino]thiophene-2-carboxylic acid
- 3-[(4-Fluorophenyl)sulfonylamino]thiophene-2-carboxylic acid
Uniqueness
3-[(4-Chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid is unique due to the presence of the 4-chlorophenylsulfonyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-ethylamino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c1-2-15(11-7-8-20-12(11)13(16)17)21(18,19)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDJYTQOGJSWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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